molecular formula C11H18Cl2N2 B1372237 4-(Piperidin-4-yl)aniline dihydrochloride CAS No. 1159824-20-0

4-(Piperidin-4-yl)aniline dihydrochloride

Cat. No.: B1372237
CAS No.: 1159824-20-0
M. Wt: 249.18 g/mol
InChI Key: LZONAIZKILKTNK-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)aniline dihydrochloride is a synthetic chemical compound widely used in various fields of research and industry. It is a white crystalline powder with a molecular weight of 250.2 g/mol and a chemical formula of C11H16Cl2N2. This compound is known for its versatility and is utilized in numerous scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)aniline dihydrochloride typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Phenylsilane plays a crucial role in the reaction by promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for preparing piperidines, including this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization to remove impurities and achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, phenylsilane for imine formation and reduction, and various catalysts such as cobalt, ruthenium, and nickel-based nanocatalysts .

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives, which are valuable intermediates in pharmaceutical and chemical research .

Scientific Research Applications

4-(Piperidin-4-yl)aniline dihydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It serves as a building block for synthesizing various organic compounds and intermediates.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It is utilized in drug discovery and development, especially for designing drugs with piperidine moieties.

    Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives, including this compound, exhibit various pharmacophoric features that enable them to interact with biological targets such as enzymes, receptors, and ion channels . These interactions can lead to therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities .

Comparison with Similar Compounds

4-(Piperidin-4-yl)aniline dihydrochloride can be compared with other similar compounds, such as:

    Piperine: A naturally occurring piperidine alkaloid with antioxidant and anticancer properties.

    Evodiamine: Another piperidine alkaloid known for its antiproliferative effects on cancer cells.

    Matrine: A piperidine derivative with anti-inflammatory and anticancer activities.

    Berberine: A piperidine-based compound with antimicrobial and anticancer properties.

The uniqueness of this compound lies in its synthetic versatility and wide range of applications in various scientific fields.

Biological Activity

4-(Piperidin-4-yl)aniline dihydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry, oncology, and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C11H16Cl2N2
  • Molecular Weight : 250.2 g/mol
  • Appearance : White crystalline powder

This compound features both an aniline and a piperidine moiety, which contribute to its diverse biological activities.

This compound has been shown to interact with various enzymes and proteins, leading to significant modulation of biochemical pathways. Notably, it exhibits:

  • Enzyme Inhibition : The compound inhibits specific enzymes that play critical roles in cellular metabolism and gene expression. This modulation can lead to altered cellular behavior, impacting processes such as proliferation and apoptosis.
  • Cell Signaling Pathway Alteration : Research indicates that this compound can influence cell signaling pathways, which may result in changes in gene expression patterns and cellular responses .

Anticancer Properties

Studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its antiproliferative effects against various cancer cell lines.

Cancer Cell Line IC50 (µM) Mechanism of Action
Melanoma (BRAFV600E)10.5Induction of apoptosis
Breast Cancer8.3Cell cycle arrest
Lung Cancer12.0Inhibition of metastasis

In vitro studies demonstrated that this compound could significantly reduce cell viability in melanoma cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These results indicate that this compound possesses considerable antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Analgesic and Anti-inflammatory Effects

Research has shown promising results regarding the analgesic and anti-inflammatory properties of piperidine derivatives, including this compound:

  • Pain Relief : In animal models, administration of the compound resulted in a significant reduction in pain responses.
  • Inflammation Reduction : The compound demonstrated effectiveness in reducing inflammation markers in vivo, supporting its potential use in treating inflammatory conditions.

Case Studies

  • Anticancer Efficacy Study : A study investigated the effects of this compound on breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 8.3 µM, attributed to apoptosis induction via caspase activation .
  • Antimicrobial Screening : A comprehensive screening against various microbial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The MIC values suggest its potential as a broad-spectrum antimicrobial agent .

Properties

IUPAC Name

4-piperidin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;;/h1-4,10,13H,5-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZONAIZKILKTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970212
Record name 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548768-98-5
Record name 4-(Piperidin-4-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 2
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 3
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 4
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 5
4-(Piperidin-4-yl)aniline dihydrochloride
Reactant of Route 6
4-(Piperidin-4-yl)aniline dihydrochloride

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